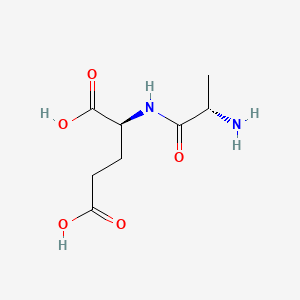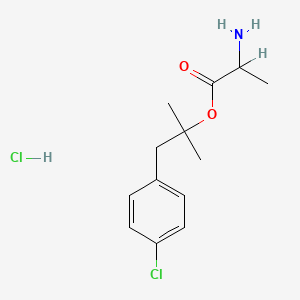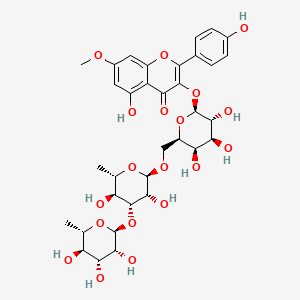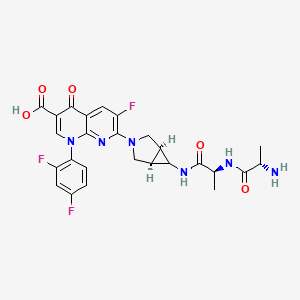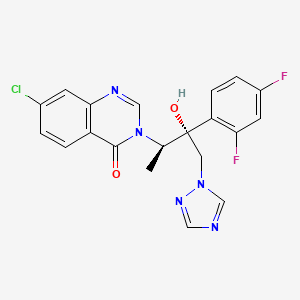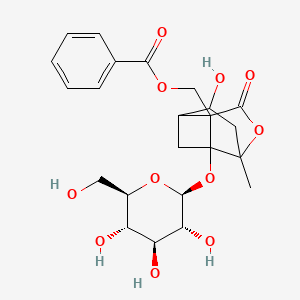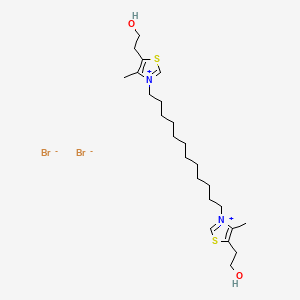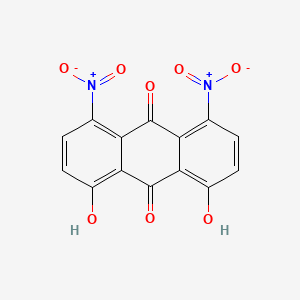
1,8-Dihydroxy-4,5-dinitroanthraquinone
Vue d'ensemble
Description
1,8-Dihydroxy-4,5-dinitroanthraquinone is a brownish-gold solid . It has the molecular formula C14H6N2O8 and a molecular weight of 330.21 . It’s also known by the synonym ARDP0006 .
Synthesis Analysis
1,8-Dihydroxy-4,5-dinitroanthraquinone can be prepared from 1,8-diphenoxyanthraquinone by nitration followed by alkaline hydrolysis. Alternatively, it can be synthesized by nitration of 1,8-dihydroxyanthraquinone in oleum in the presence of boric acid and isolation after the sulfuric acid concentration has been adjusted to 80 – 100 % .
Molecular Structure Analysis
The molecular structure of 1,8-Dihydroxy-4,5-dinitroanthraquinone is characterized by the presence of two nitro groups and two hydroxy groups attached to an anthraquinone core . The InChI key for this compound is GJCHQJDEYFYWER-UHFFFAOYSA-N .
Chemical Reactions Analysis
As a nitrated alcohol and a ketone, 1,8-Dihydroxy-4,5-dinitroanthraquinone can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. It can react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert it to aldehydes or ketones .
Physical And Chemical Properties Analysis
This compound has a melting point of 225 °C (dec.) (lit.) . It is insoluble in water but slightly soluble in DMSO when heated . It is sensitive to air and may be sensitive to light .
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 1,8-Dihydroxy-4,5-dinitroanthraquinone:
Antibacterial Agent
This compound has been identified as a new antibacterial agent against Staphylococcus aureus and Enterococcus faecalis . It shows promise due to its effectiveness in virtual screenings and molecular dynamics simulations .
Energetic Combustion Catalyst
1,8-Dihydroxy-4,5-dinitroanthraquinone can be used as an intermediate to synthesize energetic combustion catalysts. Its structure contains an acid group and an energetic group with more carbon content, which is beneficial for this application .
Inhibitor of Serine Proteinase NS2B/3
It is a potent inhibitor of serine proteinase NS2B/3, a dengue viral protein. The compound has shown intermolecular proteinase activity and viral inhibition ability .
Mécanisme D'action
Target of Action
The primary target of 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) is the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . PPAT is a key enzyme involved in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic processes.
Mode of Action
DHDNA interacts with PPAT by binding to its nucleotide-binding site . The nitro group of DHDNA contributes significantly to the affinity of this anthraquinone for the nucleotide-binding site of PPAT . This interaction inhibits the activity of PPAT, thereby disrupting the metabolic processes that rely on coenzyme A.
Pharmacokinetics
The compound’s bioavailability can be inferred from its in vitro activity against certain bacteria .
Result of Action
DHDNA has been shown to have antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . It produces bacteriostatic effects on both Gram-positive bacteria at certain concentrations . . coli .
Safety and Hazards
1,8-Dihydroxy-4,5-dinitroanthraquinone is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCHQJDEYFYWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025076 | |
| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992) | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1,8-Dihydroxy-4,5-dinitroanthraquinone | |
CAS RN |
81-55-0 | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dinitro-4,5-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dinitrochrysazin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-4,5-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DINITROCHRYSAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEO6302D6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 1,8-dihydroxy-4,5-dinitroanthraquinone's antibacterial activity?
A: In silico studies suggest that 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) acts as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Staphylococcus aureus and Enterococcus faecalis. [] This inhibition is likely facilitated by the interaction of DHDNA's nitro groups with the nucleotide-binding site of PPAT. [] While the exact downstream effects are not fully elucidated, PPAT plays a crucial role in bacterial coenzyme A biosynthesis, and its inhibition is expected to disrupt essential metabolic pathways. []
Q2: Does the structure of 1,8-dihydroxy-4,5-dinitroanthraquinone influence its solubility in supercritical carbon dioxide?
A: Yes, the presence of the two nitro groups in 1,8-dihydroxy-4,5-dinitroanthraquinone significantly reduces its solubility in supercritical carbon dioxide (sc-CO2) compared to other anthraquinone derivatives like 1,4-diaminoanthraquinone. [, ] The addition of specific functional groups on the anthraquinone backbone seems to influence its interaction with sc-CO2, thereby impacting solubility. []
Q3: How does 1,8-dihydroxy-4,5-dinitroanthraquinone impact the combustion properties of propellants?
A: 1,8-dihydroxy-4,5-dinitroanthraquinone, when incorporated into both double-base (DB) and composite modified double-base (CMDB) propellants, significantly enhances their burning rates, particularly at lower pressure ranges (2-6 MPa). [] This catalytic effect is observed to be as high as a 200% increase compared to propellants without DHDNA. [] Furthermore, DHDNA promotes a “wide-range plateau” combustion phenomenon, characterized by significantly lower pressure exponents within a specific pressure range, enhancing combustion stability. []
Q4: Have any computational methods been employed to study 1,8-dihydroxy-4,5-dinitroanthraquinone?
A: Yes, molecular docking, pharmacophore modeling, molecular dynamics simulations, and free energy calculations have been employed to investigate the interaction of DHDNA with the PPAT enzyme. [] These studies have provided insights into its potential as an antibacterial agent and highlighted the importance of its nitro groups for target binding affinity. []
Q5: Are there in vitro studies supporting the antibacterial activity of 1,8-dihydroxy-4,5-dinitroanthraquinone?
A: Yes, DHDNA has demonstrated in vitro activity against Gram-positive bacteria, including antibiotic-resistant isolates of Staphylococcus aureus and Enterococcus faecalis. [] The minimum inhibitory concentration (MIC) values were determined to be 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis. [] Importantly, time-kill kinetics studies indicated a bacteriostatic effect of DHDNA against these bacteria at the tested concentrations. []
Q6: What analytical methods have been used to study 1,8-dihydroxy-4,5-dinitroanthraquinone?
A: Several analytical techniques have been employed to characterize and study DHDNA. These include Fourier transform infrared spectroscopy (FTIR), elemental analysis (EA), and X-ray fluorescence (XRF). [] These methods help determine the structural characteristics and elemental composition of the compound. [] Additionally, solubility studies often utilize specialized equipment like flow-type apparatus to measure solubility under specific temperature and pressure conditions, particularly in supercritical carbon dioxide. []
Q7: What is the historical context of research on 1,8-dihydroxy-4,5-dinitroanthraquinone?
A: Early research on DHDNA focused primarily on its synthesis [, ] and solubility in supercritical carbon dioxide for potential applications in dyeing processes. [] More recently, research has expanded to explore its potential as an antibacterial agent [] and its catalytic properties in propellant combustion. [] This illustrates the evolving understanding and applications of this compound over time.
Q8: Are there any known alternatives or substitutes for 1,8-dihydroxy-4,5-dinitroanthraquinone in its various applications?
A: While specific alternatives to DHDNA depend on the desired application, several other anthraquinone derivatives have been investigated for their solubility in supercritical carbon dioxide. [] Additionally, various metal salts of anthraquinones have been explored for their catalytic properties in propellant combustion, providing potential alternatives depending on the desired performance characteristics. [] Comparing the performance, cost, and environmental impact of these alternatives is crucial in identifying suitable substitutes for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



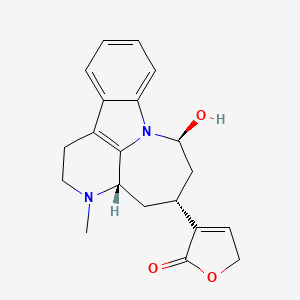
![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)

